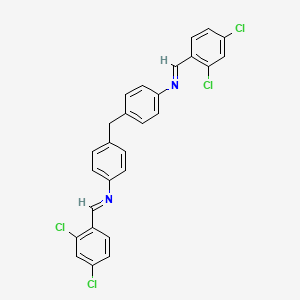

4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

Description

4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is a bis-Schiff base compound characterized by a central methylene bridge (-CH₂-) connecting two aniline moieties. Each aniline group is functionalized with a 2,4-dichlorobenzylidene substituent, forming a conjugated imine (-CH=N-) linkage. This structure confers rigidity and electron-withdrawing properties due to the chlorine atoms, making the compound relevant in materials science, coordination chemistry, and nonlinear optics .

Properties

Molecular Formula |

C27H18Cl4N2 |

|---|---|

Molecular Weight |

512.2 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-N-[4-[[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |

InChI |

InChI=1S/C27H18Cl4N2/c28-22-7-5-20(26(30)14-22)16-32-24-9-1-18(2-10-24)13-19-3-11-25(12-4-19)33-17-21-6-8-23(29)15-27(21)31/h1-12,14-17H,13H2 |

InChI Key |

OEMOMICZCMIBCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)N=CC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Condensation in Refluxing Solvents

The most common method involves refluxing equimolar amounts of 4,4'-methylenedianiline and 2,4-dichlorobenzaldehyde in a polar aprotic solvent (e.g., ethanol, toluene, or xylene) with an acid catalyst.

Procedure:

-

Reactants :

-

4,4'-Methylenedianiline (1 equiv)

-

2,4-Dichlorobenzaldehyde (2 equiv)

-

-

Catalyst : Acetic acid (2–5 mol%) or p-toluenesulfonic acid (0.5–1 mol%).

-

Solvent : Ethanol (50–100 mL per mmol of diamine) or xylene (for high-temperature reactions).

-

Conditions : Reflux at 80–120°C for 4–12 hours under inert atmosphere.

-

Workup : Distill solvent, wash crude product with cold ethanol, and recrystallize from ethyl acetate/methanol (1:1).

Key Findings:

Azeotropic Water Removal with Dean-Stark Trap

For moisture-sensitive reactions, toluene or xylene is used with a Dean-Stark apparatus to remove water, shifting equilibrium toward product formation.

Procedure:

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a mortar without solvent achieves rapid synthesis under mild conditions.

Procedure:

Ultrasonic-Assisted Synthesis

Ultrasound accelerates reaction kinetics via cavitation, reducing time and energy.

Procedure:

Key Findings:

Characterization and Validation

Spectroscopic Analysis:

Thermal Stability:

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Reflux | 75–90 | 4–12 | High yield, scalable | Long reaction time |

| Dean-Stark Azeotrope | 85–92 | 3–6 | Prevents hydrolysis | Requires specialized equipment |

| Solvent-Free Grinding | 70–80 | 0.5–1 | Eco-friendly, rapid | Lower yield |

| Ultrasonic-Assisted | 88–95 | 1–2 | Energy-efficient, high yield | Limited scalability |

Chemical Reactions Analysis

4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of 4,4’-methylenebis(2,4-dichloroaniline).

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) exhibits significant antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes and inhibit key metabolic pathways, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific proteins or enzymes involved in cancer cell proliferation and survival. Further research is needed to elucidate its precise mechanisms of action.

3. Building Block in Organic Synthesis

In the field of chemistry, this compound serves as a versatile building block for synthesizing various organic compounds and polymers. Its unique structure allows for modifications that can lead to new materials with desirable properties.

4. Potential Therapeutic Agent

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with biological systems opens avenues for developing drugs targeting specific molecular pathways.

Case Studies

Several studies have documented the applications and effects of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline):

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against several bacterial strains, highlighting its potential as an alternative antibiotic agent.

- Research on Anticancer Properties : Another study investigated the compound's effects on cancer cell lines, revealing significant reductions in cell viability at certain concentrations.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylbis Derivatives ()

Three sulfonylbis(N-(substituted-dichlorobenzylidene)aniline) derivatives were synthesized, differing in chlorine substitution patterns:

NE,N'E-4,4'-Sulfonylbis(N-(2,3-dichlorobenzylidene)aniline) (Compound 1)

- Melting Point : 198–202°C

- Molecular Weight : 562.29 g/mol

- Yield : 75%

NE,N'E-4,4'-Sulfonylbis(N-(2,6-dichlorobenzylidene)aniline) (Compound 2)

- Melting Point : 211–214°C

- Molecular Weight : 631.18 g/mol

- Yield : 79%

NE,N'E-4,4'-Sulfonylbis(N-(3,4-dichlorobenzylidene)aniline) (Compound 3)

- Melting Point : 201–205°C

- Molecular Weight : 661.53 g/mol

- Yield : 81%

Key Comparisons :

- Substituent Position Effects: The 2,6-dichloro derivative (Compound 2) exhibits the highest molecular weight and melting point, likely due to steric hindrance enhancing crystal packing.

- Reactivity : Sulfonyl (-SO₂-) bridges in these analogs increase molecular polarity compared to the methylene (-CH₂-) bridge in the target compound, influencing solubility and coordination behavior .

Halogen-Substituted Azomethines ()

- 4,4'-Methylenebis(3-chloro-N-(4-halobenzylidene)anilines) (): These derivatives, synthesized with p-halogen substituents (e.g., Cl, Br), undergo cycloaddition with anhydrides to form 1,3-oxazepines. The 2,4-dichloro analog may exhibit enhanced reactivity due to electron-withdrawing effects, facilitating nucleophilic attack in such reactions.

- N-(3,5-Dichlorobenzylidene)aniline (): Computational studies reveal a dipole moment (μ) of 5.12 D and hyperpolarizability (β) of 4.21 × 10⁻³⁰ esu. The target compound’s 2,4-dichloro substitution could further enhance β values due to asymmetric charge distribution, though experimental data are lacking.

Toxicity and Regulatory Considerations ()

- 4,4'-Methylenebis(2-chloroaniline) (MBOCA): A carcinogenic diamine (IARC Group 2B) with a similar backbone but lacking the benzylidene group. MBOCA’s toxicity arises from aromatic amine metabolites, suggesting that the target compound’s Schiff base structure may reduce bioavailability and toxicity .

- Industrial Relevance : Unlike MBOCA (used in polyurethane manufacturing), the target compound’s conjugated imine structure aligns with applications in optoelectronics or as a ligand in metal-organic frameworks (MOFs) .

Ethyl- and Glycidyl-Substituted Analogs ()

- 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (): Bulky ethyl groups increase hydrophobicity (logP ~5.2 estimated), contrasting with the target compound’s dichlorobenzylidene groups, which may enhance solubility in polar aprotic solvents.

- 4,4'-Methylenebis(N,N-diglycidylaniline) (): Glycidyl ether groups enable crosslinking in epoxy resins (e.g., AG80/MY-721). The target compound could be functionalized similarly for high-performance polymers, though its chlorine substituents might introduce flame-retardant properties.

Biological Activity

4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline), a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews its antibacterial and antifungal properties, as well as its implications for human health based on various studies.

Chemical Structure

The compound is a bis-Schiff base derived from the condensation of 2,4-dichlorobenzaldehyde with aniline. Its structure includes two 2,4-dichlorobenzylidene groups linked by a methylene bridge, which influences its biological activity.

Antibacterial Activity

Research indicates that 4,4'-methylenebis(N-(2,4-dichlorobenzylidene)aniline) exhibits significant antibacterial properties against various pathogenic bacteria. The effectiveness of this compound is closely related to its molecular structure.

Table 1: Antibacterial Activity Against Pathogenic Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 100 µg/mL | Moderate |

| Staphylococcus aureus | 50 µg/mL | High |

| Klebsiella pneumoniae | 150 µg/mL | Moderate |

Studies show that nearly 50% of similar Schiff bases demonstrate reasonable antibacterial activity, with structural variations impacting efficacy . The presence of halogen substituents like chlorine enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death.

Antifungal Activity

In addition to antibacterial properties, the compound also displays antifungal activity. It has been tested against various fungi and shown promising results.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 200 µg/mL | Moderate |

| Aspergillus niger | 250 µg/mL | Low |

| Cryptococcus neoformans | 150 µg/mL | High |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell walls and inhibit ergosterol biosynthesis, which is critical for fungal membrane integrity .

Toxicological Studies

While the compound shows significant antibacterial and antifungal activities, it is essential to consider its toxicity. Studies have indicated that related compounds can induce carcinogenic effects in animal models. For instance, dietary administration of similar compounds has been linked to various tumors in rats and mice .

Table 3: Toxicological Effects in Animal Studies

| Study Type | Observed Effect |

|---|---|

| Dietary Administration | Liver tumors (hepatocellular carcinoma) |

| Injection Studies | Mammary gland cancer in female rats |

| Epidemiological Studies | Increased urinary bladder cancer cases in workers exposed to similar compounds |

These findings highlight the need for careful evaluation of safety profiles when considering therapeutic applications of such compounds.

Case Studies

Several case studies have documented the biological effects of related compounds:

- Study on Antibacterial Efficacy : A study demonstrated that a series of Schiff bases with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance activity levels significantly .

- Antifungal Screening : Another research effort evaluated the antifungal potential of new derivatives against clinical isolates and standard strains. The results showed that certain modifications led to enhanced antifungal activity against resistant strains .

Q & A

Q. What are the key structural features of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline), and how do they influence its reactivity in synthesis?

The compound contains a diphenylmethane backbone with two 2,4-dichlorobenzylidene substituents attached to the aniline nitrogen atoms. The electron-withdrawing chlorine atoms increase electrophilicity at the imine group (C=N), facilitating nucleophilic additions or condensations. Steric hindrance from the dichlorinated aromatic rings may slow reactions requiring planar transition states, such as cycloadditions. For synthesis, Schiff base formation via condensation of 4,4'-methylenedianiline with 2,4-dichlorobenzaldehyde is typical, requiring anhydrous conditions and acid catalysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential toxicity (linked to aromatic amines and halogenated substituents), use fume hoods, nitrile gloves, and closed systems for synthesis. Storage should be in inert atmospheres (argon) to prevent oxidation. Spill management requires neutralization with diluted acetic acid followed by adsorption using bentonite clay, as recommended in safety guidelines for similar methylenebisaniline derivatives .

Q. How can researchers validate the purity of synthesized 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)?

Combine chromatographic (HPLC with C18 columns, methanol:water mobile phase) and spectroscopic methods:

- FT-IR : Confirm C=N stretch near 1620 cm⁻¹ and absence of NH₂ peaks (~3300 cm⁻¹).

- ¹H NMR : Look for imine proton resonance at δ 8.3–8.5 ppm and aromatic protons split by chlorine substituents.

- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages within ±0.3% .

Advanced Research Questions

Q. How can computational modeling predict the thermal stability of this compound in polymer applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model bond dissociation energies (BDEs) for the C=N and C-Cl bonds. Higher BDEs for C=N (>300 kJ/mol) indicate resistance to thermal degradation. Compare results with thermogravimetric analysis (TGA) discrepancies >5% suggest unaccounted intermolecular interactions (e.g., π-stacking of dichlorophenyl groups) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Conflicting NMR or IR data often arise from solvent effects or tautomerism. For example:

- Solvent polarity : Re-measure ¹H NMR in DMSO-d₆ vs. CDCl₃; imine proton shifts vary by up to 0.5 ppm.

- Tautomeric forms : Use variable-temperature NMR to detect equilibrium between enamine and keto forms. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .

Q. How can researchers optimize reaction conditions for synthesizing its metal complexes?

Design a Doehlert matrix experiment varying:

Q. What advanced analytical techniques characterize its degradation products under UV exposure?

Use LC-QTOF-MS with electrospray ionization (ESI+) to identify chlorinated byproducts. Key steps:

- Irradiate samples in a photoreactor (λ = 254 nm).

- Extract degradation products with dichloromethane.

- Compare fragmentation patterns with NIST databases. Major products include 2,4-dichlorobenzoic acid (m/z 189) and 4-aminophenol derivatives (m/z 109), indicating C-N bond cleavage .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.